

Application Notes and Protocols: ACBI1 Treatment for Complete Protein Degradation

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For Researchers, Scientists, and Drug Development Professionals

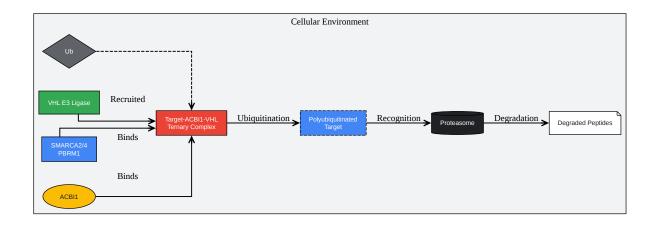
Introduction

ACBI1 is a potent, selective, and cooperative proteolysis-targeting chimera (PROTAC) that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of the BAF chromatin remodeling ATPase subunits SMARCA2 and SMARCA4, as well as the polybromo-associated BAF (PBAF) complex member PBRM1.[1][2][3][4][5][6] This document provides detailed application notes and protocols for utilizing ACBI1 to achieve complete degradation of its target proteins in cellular assays. The information is compiled from various studies and is intended to guide researchers in designing and executing experiments involving ACBI1.

Mechanism of Action

ACBI1 is a heterobifunctional molecule composed of a ligand that binds to the bromodomain of SMARCA2/4 and PBRM1, a linker, and a ligand that binds to the VHL E3 ligase.[1][3][5] This dual binding induces the formation of a ternary complex between the target protein and the E3 ligase, leading to polyubiquitination of the target and its subsequent degradation by the proteasome.[5]





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Figure 1: Mechanism of action of ACBI1 PROTAC.

Quantitative Data Summary

The following tables summarize the degradation potency and anti-proliferative effects of **ACBI1** in various cancer cell lines.

Table 1: Degradation Potency (DC50) of ACBI1



Cell Line	Target Protein	DC50 (nM)	Treatment Duration	Reference
MV-4-11	SMARCA2	6	18 hours	[1][4][7]
MV-4-11	SMARCA4	11	18 hours	[1][4][7]
MV-4-11	PBRM1	32	18 hours	[1][4][7]
NCI-H1568	SMARCA2	3.3	18 hours	[7]
NCI-H1568	PBRM1	15.6	18 hours	[7]

Table 2: Time-Course of Degradation in MV-4-11 Cells (1 μM ACBI1)

Target Protein	Time Point	Degradation Level	Reference
SMARCA2	< 2 hours	Half-maximal degradation	[4]
SMARCA4	< 2 hours	Half-maximal degradation	[4]

Table 3: Anti-proliferative Activity (IC50) of ACBI1

Cell Line	IC50 (nM)	Treatment Duration	Reference
MV-4-11	29	7 days	[2][5]
SK-MEL-5	77	7 days	[5]
NCI-H1568	68	Not Specified	[2]

Experimental Protocols A. Reagent Preparation

ACBI1 Stock Solution (10 mM):



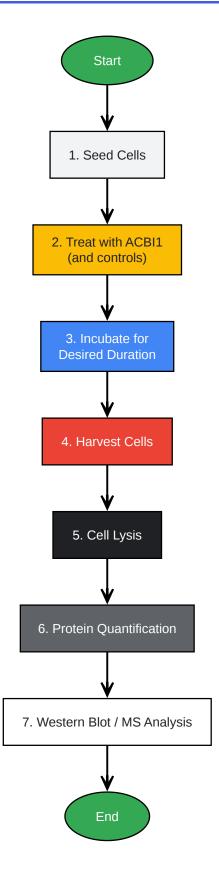
- ACBI1 is typically supplied as a solid. To prepare a 10 mM stock solution, dissolve the
 appropriate amount of ACBI1 in fresh, high-quality dimethyl sulfoxide (DMSO).[1]
- Ensure complete dissolution, sonication may be recommended.[3]
- Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months, protected from light.[2]

Negative Control (cis-**ACBI1**): A non-degrading diastereomer, cis-**ACBI1**, is available and recommended as a negative control to differentiate degradation-dependent effects from off-target or binding-only effects.[5] Prepare the stock solution of cis-**ACBI1** in the same manner as **ACBI1**.

B. Cell Culture and Treatment

- Culture cells of interest (e.g., MV-4-11, NCI-H1568, SK-MEL-5) in appropriate media and conditions as per standard cell culture protocols.
- Seed cells at a density that will ensure they are in the exponential growth phase at the time
 of treatment and harvest.
- Prepare working concentrations of ACBI1 by diluting the 10 mM DMSO stock solution in cell culture medium. The final DMSO concentration in the culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
- Treat cells with the desired concentrations of **ACBI1** (e.g., ranging from 0.1 nM to 1000 nM) for the specified duration (e.g., 2, 4, 8, 18, 24 hours).[1][4] For time-course experiments, a range of time points should be selected to capture the kinetics of degradation.





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